N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide
Description
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a cyano-substituted cyclopentyl group and a piperazine ring modified with a pyrrolidin sulfonyl moiety. Its molecular formula is C21H30N4O3S, with a molecular weight of 418.55 g/mol (calculated exact mass: 418.553) . The compound’s structural complexity arises from the sulfonylation of the piperazine nitrogen and the presence of a cyano group on the cyclopentane ring, which may influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c17-14-16(5-1-2-6-16)18-15(22)13-19-9-11-21(12-10-19)25(23,24)20-7-3-4-8-20/h1-13H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICWVETXDBEXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20N4O2S
- Molecular Weight : 300.40 g/mol
- IUPAC Name : this compound
This compound has been studied for its effects on various biological pathways, particularly those related to neuropharmacology and oncology. Its structure suggests potential interactions with neurotransmitter systems and cell signaling pathways.
Key Mechanisms:
- Neurotransmitter Modulation : The presence of the piperazine moiety indicates possible interactions with serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
- Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further investigation as an anti-cancer agent.
In Vitro Studies
Recent research has focused on the compound's cytotoxic effects on cancer cell lines. For instance, studies have shown that it can induce apoptosis in specific tumor cells by activating caspase pathways, which are essential for programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SK-BR-3 | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of the compound. Notably, it demonstrated significant tumor reduction in xenograft models when administered at optimized dosages.
Case Studies
-
Case Study 1: Neuropharmacological Effects
- Objective : To evaluate the impact of the compound on anxiety-like behaviors in rodent models.
- Findings : The compound significantly reduced anxiety-like behaviors as measured by the elevated plus maze test, suggesting anxiolytic properties.
-
Case Study 2: Anticancer Activity
- Objective : To investigate the efficacy against breast cancer cell lines.
- Findings : The compound exhibited dose-dependent inhibition of cell growth and induced apoptosis, highlighting its potential as a therapeutic agent in breast cancer treatment.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |
|---|---|---|---|
| N-(1-cyanocyclopentyl)-2-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)acetamide | C21H30N4O3S | 418.55 | Cyano-cyclopentyl, pyrrolidin sulfonyl-piperazine |
| N-Phenyl-2-(piperazin-1-yl)acetamide (CAS 40798-95-6) | C12H17N3O | 219.28 | Phenyl, unmodified piperazine |
| N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-pyrrolo-triazolo-pyrazin-1-yl)cyclopentyl)acetamide | C25H29N7O3S | 507.61 | Ethyl-cyclopentyl, tosyl-pyrrolo-triazolo-pyrazine |
Key Observations :
Substituent Complexity : The target compound’s pyrrolidin sulfonyl group distinguishes it from simpler analogs like N-phenyl-2-(piperazin-1-yl)acetamide, which lacks sulfonylation . The tosyl-pyrrolo-triazolo-pyrazine substituent in ’s compound introduces fused heterocyclic rings, likely altering electronic properties and target binding .
Molecular Weight : The target compound (418.55 g/mol) is intermediate in size between the phenyl-substituted analog (219.28 g/mol) and the tosyl-heterocyclic derivative (507.61 g/mol). Higher molecular weight may impact blood-brain barrier penetration but could enhance target affinity .
Functional Groups: The cyano group in the target compound may increase metabolic stability compared to ethyl or phenyl groups, as cyano moieties are less prone to oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
